molecular formula C6H5ClN2O2 B6150797 4-chloro-6-methylpyrimidine-2-carboxylic acid CAS No. 933739-23-2

4-chloro-6-methylpyrimidine-2-carboxylic acid

Cat. No.: B6150797
CAS No.: 933739-23-2
M. Wt: 172.57 g/mol
InChI Key: YTZZKCSUEQIWAU-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrimidine-2-carboxylic acid is a halogenated pyrimidine derivative characterized by a carboxylic acid group at position 2, a chlorine atom at position 4, and a methyl group at position 4. Pyrimidine derivatives are critical in medicinal chemistry and agrochemical industries due to their structural versatility and bioactivity. For instance, 4-chloro-6-methoxypyrimidin-2-amine exhibits hydrogen-bonding interactions with succinic acid, forming stable cocrystals . Such interactions highlight the reactivity of pyrimidine rings, which can be tailored for applications in drug design or material science. The methyl and chlorine substituents in 4-chloro-6-methylpyrimidine-2-carboxylic acid likely enhance its lipophilicity and electrophilic reactivity, making it a candidate for further functionalization or as a building block in synthesis.

Properties

CAS No.

933739-23-2

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(7)9-5(8-3)6(10)11/h2H,1H3,(H,10,11)

InChI Key

YTZZKCSUEQIWAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methylpyrimidine-2-carboxylic acid typically involves the chlorination of 6-methylpyrimidine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrimidine-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of 4-chloro-6-methylpyrimidine-2-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-6-methylpyrimidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at position 6 can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include 4-amino-6-methylpyrimidine-2-carboxylic acid or 4-thio-6-methylpyrimidine-2-carboxylic acid.

    Oxidation Reactions: Products include 4-chloro-6-formylpyrimidine-2-carboxylic acid.

    Reduction Reactions: Products include 4-chloro-6-methylpyrimidine-2-methanol.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-methylpyrimidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including 4-chloro-6-methylpyrimidine-2-carboxylic acid, show significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of breast cancer cells more effectively than standard chemotherapeutic agents like Doxorubicin .

Table 1: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
Compound AMDA-MB-2311.81 ± 0.1Higher
Compound BMCF-72.85 ± 0.1Higher
DoxorubicinMDA-MB-2313.18 ± 0.1-
DoxorubicinMCF-74.17 ± 0.2-

Agricultural Applications

In agriculture, compounds related to pyrimidines are known to function as nitrification inhibitors, which help in reducing nitrogen loss from fertilizers. This property enhances soil fertility and minimizes environmental impact by preventing leaching into water bodies .

Nitrification Inhibition

The application of 4-chloro-6-methylpyrimidine-2-carboxylic acid as a nitrification inhibitor has been studied to understand its effectiveness in agricultural settings. By inhibiting the conversion of ammonium to nitrate, it helps maintain higher levels of nitrogen in the soil for longer periods.

Material Science

The structural properties of pyrimidine derivatives have led to their use in developing advanced materials, including polymers and coatings with specific chemical properties.

Synthesis of Functional Materials

Recent studies have focused on synthesizing functional materials using pyrimidine derivatives as building blocks. These materials exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral potential of pyrimidine derivatives against RNA viruses, including polio and herpes viruses. The research highlighted that certain modifications to the pyrimidine structure significantly enhanced antiviral efficacy .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the effectiveness of nitrification inhibitors revealed that the application of compounds derived from 4-chloro-6-methylpyrimidine-2-carboxylic acid resulted in improved crop yields and reduced nitrogen loss compared to untreated plots .

Mechanism of Action

The mechanism of action of 4-chloro-6-methylpyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-6-methylpyrimidine-2-carboxylic acid and analogous pyrimidine derivatives:

Compound Substituents Physical/Chemical Properties Applications/Reactivity References
4-Chloro-6-methylpyrimidine-2-carboxylic acid -Cl (C4), -CH₃ (C6), -COOH (C2) Likely crystalline; moderate solubility in polar solvents Potential intermediate for herbicides or pharmaceuticals; reactive sites: Cl, COOH
4-Chloro-6-methoxypyrimidin-2-amine -Cl (C4), -OCH₃ (C6), -NH₂ (C2) Forms cocrystals with succinic acid via N–H⋯O and O–H⋯N bonds; planar structure (deviation <0.04 Å) Agrochemicals (e.g., imazosulfuron); antiviral agents; hydrogen-bonding motifs in crystal engineering
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid -Cl (C5), -C₃H₅ (C2), -OH (C6), -COOH (C4) Increased steric bulk due to cyclopropyl group; acidic protons (COOH, OH) Pharmaceutical intermediate; potential for metal coordination or prodrug design
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid -Cl (C6), -pyridinyl (C2), -COOH (C4) Enhanced π-π stacking potential; hybrid aromatic system Ligand for kinase inhibitors; dual-targeting therapeutics
6-Chloro-4-methyl-2-pyridinecarboxylic acid -Cl (C6), -CH₃ (C4), -COOH (C2) Pyridine ring alters electron distribution; higher acidity Industrial synthesis; precursor for metal-organic frameworks (MOFs)

Key Differences and Implications:

Substituent Position and Reactivity :

  • The position of chlorine and methyl groups significantly impacts reactivity. For example, 4-chloro-6-methylpyrimidine-2-carboxylic acid (Cl at C4) may undergo nucleophilic substitution more readily than 6-chloro-4-methyl-2-pyridinecarboxylic acid (Cl at C6) due to electronic effects .
  • The presence of a methoxy group (-OCH₃) in 4-chloro-6-methoxypyrimidin-2-amine enhances hydrogen-bonding capacity, enabling cocrystal formation with succinic acid .

Biological Activity :

  • 4-Chloro-6-methoxypyrimidin-2-amine derivatives are commercialized as herbicides (e.g., imazosulfuron) and antivirals (e.g., AZT analogs) , whereas 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid’s cyclopropyl group may confer metabolic stability in drug design .

Crystallography and Material Science :

  • Cocrystals of pyrimidine derivatives with dicarboxylic acids (e.g., succinic acid) exhibit extended hydrogen-bonding networks (e.g., R₂²(8) motifs), which are critical for stabilizing solid-state structures . In contrast, pyridine-carboxylic acid hybrids (e.g., 6-chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid) may favor π-π interactions for MOF construction .

Research Findings and Data

  • Herbicidal Activity: A structurally related compound, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, demonstrates potent herbicidal activity in crops like wheat and corn, suggesting that chloro-pyrimidine-carboxylic acids could be optimized for agrochemical use .
  • Synthetic Accessibility : The methyl group in 4-chloro-6-methylpyrimidine-2-carboxylic acid may simplify synthesis via Friedel-Crafts alkylation or palladium-catalyzed coupling, as seen in analogs .

Biological Activity

4-Chloro-6-methylpyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique molecular structure. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H5ClN2O2
  • Molecular Weight : 172.57 g/mol
  • CAS Number : 83816426
  • IUPAC Name : 4-Chloro-6-methylpyrimidine-2-carboxylic acid

The biological activity of 4-chloro-6-methylpyrimidine-2-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The chlorine atom and carboxylic acid group enhance its binding affinity, potentially leading to the inhibition or activation of specific biochemical pathways .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism involves disruption of cellular processes, likely through interference with enzyme function or cell wall synthesis .

Anticancer Potential

Studies have highlighted the potential of 4-chloro-6-methylpyrimidine-2-carboxylic acid as an anticancer agent. It has been shown to inhibit the activity of branched-chain amino acid transaminases (BCATs), enzymes involved in amino acid metabolism that are often overexpressed in cancer cells. By inhibiting these enzymes, the compound may reduce tumor growth and improve the efficacy of existing chemotherapeutic agents .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of 4-chloro-6-methylpyrimidine-2-carboxylic acid.
    • Method : The compound was tested against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans).
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested pathogens, indicating moderate to strong antimicrobial activity.
  • Anticancer Research :
    • Objective : To assess the effects of the compound on BCAT activity in cancer cell lines.
    • Method : In vitro assays were conducted using human glioblastoma cells treated with varying concentrations of the compound.
    • Results : A dose-dependent inhibition of BCAT activity was observed, correlating with reduced cell viability and proliferation rates.

Comparative Analysis

Property/Activity4-Chloro-6-Methylpyrimidine-2-Carboxylic AcidSimilar Compounds
Antimicrobial ActivityModerate to strong against various pathogensOther pyrimidine derivatives
Anticancer ActivityInhibits BCATs, reduces tumor growthCompounds targeting different enzymes
MechanismEnzyme inhibition, disruption of metabolic pathwaysVaries by compound

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